molecular formula C10H13N3O B1387731 (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone CAS No. 1135283-70-3

(4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone

Cat. No.: B1387731
CAS No.: 1135283-70-3
M. Wt: 191.23 g/mol
InChI Key: NGKCMPJZBWLVCD-UHFFFAOYSA-N
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Description

(4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone is an organic compound that features a unique combination of an aminophenyl group and a tetrahydro-1H-pyrazol-1-yl group linked by a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone typically involves the following steps:

    Formation of the Aminophenyl Intermediate:

    Formation of the Tetrahydro-1H-pyrazol-1-yl Intermediate:

    Coupling Reaction:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The aminophenyl group can undergo oxidation reactions to form nitroso or nitro derivatives.

    Reduction: The methanone bridge can be reduced to a methylene group using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

  • Oxidation of the aminophenyl group can yield nitroso or nitro derivatives.
  • Reduction of the methanone bridge can yield the corresponding methylene derivative.
  • Substitution reactions can yield various alkylated or acylated derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its potential as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine:

  • Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry:

  • Potential applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aminophenyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the tetrahydro-1H-pyrazol-1-yl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

  • (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanol
  • (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-ethanone
  • (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-propanone

Comparison:

    (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone: is unique due to the presence of a methanone bridge, which can influence its reactivity and binding properties.

    (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanol: has a methanol group instead of a methanone, which can affect its solubility and hydrogen bonding capabilities.

    (4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-ethanone: and have longer carbon chains, which can influence their steric properties and overall molecular interactions.

Properties

IUPAC Name

(4-aminophenyl)-pyrazolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-9-4-2-8(3-5-9)10(14)13-7-1-6-12-13/h2-5,12H,1,6-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGKCMPJZBWLVCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNN(C1)C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone
Reactant of Route 2
(4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone
Reactant of Route 3
(4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone
Reactant of Route 4
(4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone
Reactant of Route 5
(4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone
Reactant of Route 6
(4-Aminophenyl)(tetrahydro-1H-pyrazol-1-yl)-methanone

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